Product packaging for Deacetylphomoxanthone A(Cat. No.:)

Deacetylphomoxanthone A

Cat. No.: B1251089
M. Wt: 582.6 g/mol
InChI Key: HDXCVYGAXUUIOZ-XLXCAQMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylphomoxanthone A is a member of the phomoxanthone family, a class of natural products derived from dimeric tetrahydroxanthones primarily isolated from endophytic fungi such as Phomopsis and Diaporthe species . These compounds are structurally characterized by the covalent linkage of two tetrahydroxanthone units and are closely related to secalonic acids . As a fungal secondary metabolite, it has attracted significant research interest due to its potent biological activities, particularly in the field of oncology . Its established research value lies in its function as a mitochondrial toxin. Studies on its parent compound, Phomoxanthone A (PXA), have demonstrated that it disrupts the form and function of the inner mitochondrial membrane (IMM) . Its mechanism of action involves the rapid depolarization of the mitochondrial membrane potential (ΔΨm) and the inhibition of the Electron Transport Chain (ETC), leading to a decrease in cellular ATP production . Unlike protonophoric uncouplers, it inhibits rather than stimulates cellular respiration . This activity triggers a unique, non-canonical fragmentation of the mitochondrial network that is independent of key fission regulators DRP1 and OPA1, resulting in severe cristae disruption and the release of pro-apoptotic factors such as cytochrome c, thereby inducing programmed cell death . This multifaceted mechanism makes this compound a valuable tool compound for researchers investigating mitochondrial dynamics, ion homeostasis, and novel cell death pathways in cancer cells. This product is intended for research purposes only and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30O12 B1251089 Deacetylphomoxanthone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H30O12

Molecular Weight

582.6 g/mol

IUPAC Name

(3R,4R,4aR)-5-[(5R,6R,10aR)-1,5,9-trihydroxy-10a-(hydroxymethyl)-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4,8,9-trihydroxy-4a-(hydroxymethyl)-3-methyl-3,4-dihydro-2H-xanthen-1-one

InChI

InChI=1S/C30H30O12/c1-11-7-17(35)21-23(37)19-15(33)5-3-13(25(19)41-29(21,9-31)27(11)39)14-4-6-16(34)20-24(38)22-18(36)8-12(2)28(40)30(22,10-32)42-26(14)20/h3-6,11-12,27-28,31-34,37-40H,7-10H2,1-2H3/t11-,12-,27-,28-,29+,30+/m1/s1

InChI Key

HDXCVYGAXUUIOZ-XLXCAQMQSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1O)CO)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)CO)O)C)O)O)O

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1O)CO)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)CO)O)C)O)O)O

Synonyms

deacetylphomo-xanthone A
deacetylphomoxanthone A

Origin of Product

United States

Isolation and Dereplication of Deacetylphomoxanthone a from Natural Sources

Discovery and Isolation Strategies from Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants, are a significant source of structurally diverse and biologically active secondary metabolites, including xanthones. researchgate.netmdpi.comnih.gov The discovery of Deacetylphomoxanthone A and related compounds often involves screening programs targeting these prolific microbial sources from both terrestrial and marine ecosystems.

Terrestrial Fungal Isolates (e.g., Phomopsis sp., Penicillium sp.)

Endophytic fungi inhabiting terrestrial plants are a well-established source for the discovery of novel phomoxanthones. researchgate.net The genus Phomopsis is a particularly rich producer of these compounds. wikipedia.orgmdpi.com

One notable example is the isolation of 12-O-deacetyl-phomoxanthone A from Phomopsis sp. IM 41-1, an endophyte obtained from the mangrove plant Rhizophora mucronata. researchgate.net This discovery highlights the chemical diversity within a single fungal strain, as it was co-isolated with its parent compound, phomoxanthone A. researchgate.net Similarly, other research on Phomopsis sp. BCC 1323 led to the isolation of phomoxanthones A and B, from which deacetylated derivatives can be obtained. researchgate.net Fungi from the genus Penicillium, such as an endophytic isolate from a Costa Rican rainforest, have also been identified as producers of xanthone (B1684191) dimers, including penexanthone A. researchgate.net

Table 1: Examples of this compound and Related Compounds from Terrestrial Fungi

CompoundProducing OrganismHost PlantReference
12-O-deacetyl-phomoxanthone APhomopsis sp. IM 41-1Rhizhopora mucronata researchgate.net
Phomoxanthone APhomopsis sp. BCC 1323Not specified researchgate.net
Deacetylphomoxanthone BPhomopsis sp. PSU-D15Not specified nih.govneliti.com
Deacetylphomoxanthone BPhomopsis longicolla S1B4Not specified jmb.or.kr
Penexanthone APenicillium sp. CR1642DNot specified researchgate.net

Marine-Derived Fungal Isolates

The marine environment, known for its unique biodiversity, hosts fungi that produce a vast array of bioactive compounds. nih.govnih.gov Marine-derived fungi have proven to be a fruitful source for the isolation of phomoxanthones. mdpi.com

Specifically, 12-deacetylphomoxanthone A was isolated from the fungus Diaporthe sp. SYSU-MS4722, which was derived from an ascidian (a marine invertebrate). mdpi.com This finding underscores the potential of marine fauna as hosts for chemically prolific fungi. Furthermore, an endophytic fungus, Phomopsis sp. HNY29-2B, isolated from a mangrove plant, yielded deacetylphomoxanthone C, a related dimer. nih.gov Mangrove ecosystems, at the boundary of terrestrial and marine environments, are considered hotspots for discovering fungi with unique metabolic capabilities. researchgate.netnih.gov

Table 2: this compound and Congeners from Marine-Derived Fungi

CompoundProducing OrganismSourceReference
12-deacetylphomoxanthone ADiaporthe sp. SYSU-MS4722Ascidian mdpi.com
Deacetylphomoxanthone CPhomopsis sp. HNY29-2BMangrove Plant nih.gov

Methodologies for Compound Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process that begins with the cultivation of the producer fungus, followed by extraction and purification of the target metabolite.

Cultivation and Fermentation Techniques for Producer Organisms

The production of secondary metabolites like this compound is highly dependent on the cultivation conditions of the fungal strain. susupport.com Fermentation is a core process used to grow microorganisms in a controlled environment to maximize the yield of desired products. susupport.combrain-biotech.com

For Phomopsis sp. IM 41-1, a solid-state fermentation approach using a rice culture was employed to produce 12-O-deacetyl-phomoxanthone A. researchgate.net In other studies on Phomopsis longicolla, it was observed that high production yields of related compounds occurred during the stationary and death phases of the fungal growth cycle in liquid fermentation. jmb.or.krnih.gov The general fermentation process involves growing the fungus in a suitable nutrient medium within temperature-controlled tanks or fermenters. susupport.com Common fermentation strategies include batch, fed-batch, and continuous fermentation, where nutrient addition and product removal are controlled to optimize growth and metabolite production. brain-biotech.commdpi.com

Extraction and Chromatographic Separation Techniques

Following fermentation, the fungal biomass and culture broth are processed to extract the secondary metabolites. A common initial step is solvent extraction, often using ethyl acetate (B1210297) to separate the organic compounds from the aqueous culture medium and mycelia. researchgate.netjmb.or.krnih.gov This crude extract contains a complex mixture of compounds.

To isolate this compound, various chromatographic techniques are employed. Column chromatography is a fundamental method used for purification. researchgate.netpan.olsztyn.pl For instance, the ethyl acetate extract of Phomopsis sp. IM 41-1 was subjected to column chromatography using a gradient of n-hexane and ethyl acetate as the mobile phase to separate the different components. researchgate.net Other chromatographic methods, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are also utilized to achieve high purity of the final compound. vietnamjournal.runih.gov The combination of solvent extraction and multiple chromatographic steps is essential for obtaining pure this compound for structural analysis. diva-portal.orgresearchgate.net

Spectroscopic Elucidation of Molecular Architecture (Excluding Basic Compound Identification Data)

Determining the complex, three-dimensional structure of a dimeric molecule like this compound requires advanced spectroscopic techniques beyond basic identification. scribd.comchemrxiv.org The process involves a detailed analysis of data from various spectroscopic methods to piece together the molecule's intricate architecture. youtube.comalljournals.cn

The structure of phomoxanthone A, and by extension its deacetylated derivative, was determined through a combination of spectroscopic and spectrometric methods. researchgate.net Key among these are one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Advanced 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial. HMBC helps to establish long-range correlations between protons and carbons, allowing for the connection of different structural fragments across the dimeric linkage. researchgate.net NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. researchgate.net

High-resolution mass spectrometry (HRMS), such as HR-TOF-MS (High-Resolution Time-of-Flight Mass Spectrometry), is used to determine the precise molecular formula of the compound. researchgate.net By comparing the detailed spectroscopic data of the deacetylated derivative to that of the parent compound, phomoxanthone A, the specific location of the missing acetyl group can be confirmed, thus completing the structural elucidation of this compound. researchgate.netresearchgate.net

Advanced NMR Spectroscopic Analysis

The structural elucidation of this compound was heavily reliant on advanced Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com NMR spectroscopy provides detailed information about the atomic framework of a molecule by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, HMQC, and HMBC, were employed to assemble the complete structure and assign all proton and carbon signals unequivocally. mdpi.com

The ¹H NMR spectrum revealed the presence of characteristic signals for a dimeric xanthone structure, including aromatic protons, methine protons, and methyl groups. The ¹³C NMR spectrum complemented this data, showing the full carbon skeleton of the molecule, including carbonyl carbons, aromatic carbons, and aliphatic carbons. The specific chemical shifts (δ) are indicative of the local electronic environment of each nucleus, allowing for precise structural mapping. researchgate.net The detailed ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are presented in the table below. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm, mult., J in Hz)
1, 1' 161.5, 161.6 11.52 (s), 11.53 (s)
2, 2' 115.5, 115.6 6.57 (d, 8.6), 6.58 (d, 8.6)
3, 3' 136.1, 136.2 7.34 (d, 8.6), 7.35 (d, 8.6)
4, 4' 102.3, 102.4
4a, 4a' 153.8, 153.9
5, 5' 88.6, 88.4 5.38 (s), 5.40 (s)
6, 6' 111.4, 111.5
7a' 2.21 (m)
7b' 2.76 (m)
6a' 2.45 (m)
6b' 3.01 (m)
7' 31.0
6' 35.5
8, 8' 177.8, 177.9 14.2 (s), 14.1 (s)
8a, 8a' 100.1, 100.2
9, 9' 187.8
10, 10' 108.9, 109.1
10a' 46.1 3.49 (q, 6.4)
11' 17.5 1.25 (d, 6.4)
12 64.5 4.22 (d, 12.7), 4.26 (d, 12.7)
OAc-12 170.0
OAc-12 (CH₃) 20.8 2.05 (s)

Data sourced from Shiono et al., 2013. mdpi.com Assignments for some positions may be interchangeable.

Mass Spectrometry for Molecular Formula Determination

To determine the elemental composition and exact mass of this compound, high-resolution mass spectrometry (HRMS) was utilized. mdpi.com This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of a unique molecular formula. Specifically, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed. The sample was ionized to produce a protonated molecule [M+H]⁺, and its exact mass was measured. mdpi.com

The experimental mass was then compared to the theoretical mass calculated for the proposed molecular formula. The extremely small difference between the observed and calculated mass confirms the elemental composition. This analysis established the molecular formula of this compound as C₃₄H₃₄O₁₄. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

Technique Ion Observed m/z [M+H]⁺ Calculated m/z for C₃₄H₃₅O₁₄⁺ Molecular Formula
HRESIMS [M+H]⁺ 667.1998 667.2027 C₃₄H₃₄O₁₄

Data sourced from Shiono et al., 2013. mdpi.com

Biosynthetic Pathways and Genetic Regulation of Deacetylphomoxanthone a

Proposed Polyketide Synthase (PKS) Pathways for Xanthone (B1684191) Core Formation in Fungi

The biosynthesis of the xanthone core in fungi is fundamentally a polyketide-derived process. acs.orgrsc.org Unlike in plants, where a mixed shikimate-acetate pathway is common, fungi typically utilize a Type I non-reducing polyketide synthase (NR-PKS) to assemble the characteristic tricyclic scaffold from acetate (B1210297) and malonate units. rsc.org

The journey to deacetylphomoxanthone A begins with the formation of an anthraquinone (B42736) intermediate, specifically chrysophanol (B1684469). acs.org This process is initiated by a core NR-PKS, identified as PhoE in the phomoxanthone biosynthetic gene cluster. rsc.org This enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. This chain then undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to yield the anthraquinone structure. The formation of chrysophanol from the PKS-derived product requires the coordinated action of at least six additional enzymes (PhoC, PhoD, PhoF, PhoG, PhoH, and PhoK) that are believed to be involved in cyclization, aromatization, and tailoring reactions. acs.org

Enzymatic Mechanisms of Dimerization and Functionalization

The construction of a complex dimer like this compound involves crucial steps of monomer functionalization, a highly specific dimerization event, and subsequent final modifications.

The defining feature of phomoxanthone dimers is the covalent bond linking two tetrahydroxanthone monomers. In the case of phomoxanthone A, the direct precursor to this compound, this is a C4-C4' para-para linkage. acs.orgwikipedia.org

Recent research has successfully identified the complete biosynthetic pathway of phomoxanthone A, revealing the precise enzymatic machinery responsible for this key dimerization step. acs.org The monomeric precursor that undergoes dimerization is not chrysophanol itself, but a more elaborated intermediate called penexanthone B. acs.org The conversion of chrysophanol to penexanthone B involves seven tailoring enzymes (PhoB, PhoJ, PhoK, PhoL, PhoM, PhoN, and PhoP). acs.org

The critical dimerization of two penexanthone B molecules is catalyzed by PhoO , a cytochrome P450 enzyme. acs.orgnih.gov This enzyme acts as a highly regioselective phenol (B47542) coupling dimerase, specifically catalyzing the oxidative C4-C4' coupling to form phomoxanthone A. acs.orgrsc.org This discovery was significant, as it identified the first enzyme capable of catalyzing this specific para-para linkage in tetrahydroxanthone biosynthesis, providing a blueprint for how such symmetrical dimers are formed in nature. nih.gov

Following the crucial dimerization event that forms phomoxanthone A, a final modification is required to yield this compound. As the name implies, this involves the removal of an acetyl group. Phomoxanthone A possesses two acetoxy groups, and the hydrolysis of one of these yields this compound. nih.gov

The co-isolation of both phomoxanthone A and 12-deacetylphomoxanthone A from the same fungal cultures, such as Phomopsis longicolla, strongly suggests that deacetylation is the final enzymatic step in this specific branch of the pathway. nih.gov While the gene cluster for phomoxanthone A (pho) has been fully elucidated, the specific hydrolase or esterase responsible for this terminal deacetylation step has not yet been functionally characterized. It is presumed to be encoded either within the pho cluster or elsewhere in the fungal genome.

Elucidation of Dimer Linkage Formation

Genetic Determinants and Gene Cluster Analysis for this compound Biosynthesis

The genetic blueprint for the production of phomoxanthones is encoded in a biosynthetic gene cluster (BGC). The complete BGC for phomoxanthone A, named the 'pho' cluster , was identified from the marine-derived fungus Diaporthe sp. SYSU-MS4722. acs.org The characterization of this cluster was a breakthrough, allowing for the assignment of functions to the genes involved in producing the acetylated precursor of this compound.

The pho cluster contains 14 biosynthetic genes (phoA through phoP) whose products orchestrate the entire assembly line, from the initial polyketide backbone to the final dimerization. acs.orgaconf.org The successful heterologous expression of these 14 genes in the fungus Aspergillus oryzae resulted in the production of phomoxanthone A, confirming their collective function. acs.org

Below is a table summarizing the key genes in the pho cluster and their elucidated or proposed functions in the biosynthesis of phomoxanthone A.

GeneProposed FunctionRole in Biosynthesis
PhoE Non-reducing Polyketide Synthase (NR-PKS)Forms the initial polyketide backbone from acetyl-CoA and malonyl-CoA.
PhoC, D, F, G, H, K Tailoring Enzymes (e.g., cyclases, aromatases)Convert the polyketide product into the anthraquinone intermediate, chrysophanol.
PhoB, J, K, L, M, N, P Tailoring Enzymes (e.g., oxidases, reductases)Catalyze the multi-step conversion of chrysophanol into the monomeric precursor, penexanthone B.
PhoO Cytochrome P450 DimeraseCatalyzes the regioselective C4-C4' oxidative coupling of two penexanthone B units to form phomoxanthone A.

Table based on data from Yuan, S.-W., et al. (2022). Organic Letters, 24(16), 3069–3074. acs.org

Strategies for Biosynthetic Pathway Engineering and Enhancement of Production

The low yield of many complex natural products from their native producers is a significant bottleneck for further research and development. Several strategies are employed to overcome this limitation and enhance the production of compounds like this compound.

One of the most effective methods is the One Strain, Many Compounds (OSMAC) approach. This strategy involves systematically altering cultivation parameters—such as media composition, temperature, pH, aeration, and co-cultivation with other microbes—to activate silent or poorly expressed biosynthetic gene clusters. Fungi often possess far more BGCs than are expressed under standard laboratory conditions, and the OSMAC approach can awaken this cryptic metabolic potential, leading to increased yields of known compounds or the discovery of entirely new derivatives.

Furthermore, the complete elucidation of the pho gene cluster opens the door for targeted biosynthetic pathway engineering . The successful heterologous expression of the entire 14-gene pathway in Aspergillus oryzae demonstrates a powerful platform for overproduction. acs.org This engineered host can be further optimized for high-yield fermentation. Moreover, understanding the function of each enzyme, particularly the tailoring enzymes and the PhoO dimerase, allows for combinatorial biosynthesis. By expressing modified sets of genes or introducing enzymes from other pathways, it is possible to create novel "unnatural" xanthone dimers with potentially enhanced or different biological activities. acs.org

Preclinical Biological Activities and Molecular Mechanisms of Deacetylphomoxanthone a

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Efficacy Against Various Human Cancer Cell Types (e.g., breast, colon, lung, liver, ovarian)

Studies have evaluated the cytotoxic effects of deacetylphomoxanthone A and related compounds on a range of human cancer cell lines. In one study, several compounds from the phomoxanthone family, including deacetylphomoxanthone B, were tested against human breast (MDA-MB-435), colon (HCT-116), lung (Calu-3), and liver (Huh7) cancer cells. nih.gov While deacetylphomoxanthone C showed weak to no cytotoxic activity, other related compounds like dicerandrol A, dicerandrol B, and penexanthone A demonstrated marked cytotoxic activities against these cell lines, with IC50 values often below 10 μM. nih.gov For instance, dicerandrol A was effective against all four cell lines, with IC50 values of 3.03 μM for MDA-MB-435, 2.64 μM for HCT-116, 1.76 μM for Calu-3, and 4.19 μM for Huh7. nih.gov

Table 1: Cytotoxic Activity of Phomoxanthone Analogs Against Human Cancer Cell Lines (IC50 in μM)

Compound MDA-MB-435 (Breast) HCT-116 (Colon) Calu-3 (Lung) Huh7 (Liver)
Dicerandrol A 3.03 2.64 1.76 4.19
Dicerandrol B < 10 < 10 < 10 -
Penexanthone A < 10 < 10 < 10 -
Deacetylphomoxanthone C Weak/No Activity Weak/No Activity Weak/No Activity Weak/No Activity

Data sourced from a study on new dimeric members of the phomoxanthone family. nih.gov

Selective Toxicity Profile on Normal Cells

A crucial aspect of a potential anticancer drug is its selective toxicity towards cancer cells over normal, healthy cells. nih.govopenstax.org Research on compounds structurally related to this compound has shown some promising results in this area. For example, deacetylphomoxanthone B exhibited excellent selective activities against HCT-116 and Calu-3 cancer cell lines while showing no cytotoxic effect on an immortalized human breast epithelial cell line. nih.gov Similarly, dicerandrol B and penexanthone A displayed marked cytotoxicity against several cancer cell lines but had a less pronounced effect on the immortalized human breast epithelial cell line. nih.gov In contrast, dicerandrol A, despite its potent anticancer activity, also showed a cytotoxic effect on the normal breast epithelial cell line. nih.gov The concept of selective toxicity is based on exploiting differences between cancer and normal cells, such as higher levels of reactive oxygen species (ROS) or endoplasmic reticulum (ER) stress in cancer cells. nih.gov

Cellular and Molecular Mechanisms of Antineoplastic Action

Modulation of Key Signaling Pathways (e.g., downregulation of PDK4)

Pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) is an enzyme that plays a role in cellular metabolism and has been implicated in cancer. mdpi.comnih.gov Downregulation of PDK4 has been shown to be critical for the metabolic shift from glycolysis to oxidative phosphorylation. nih.govresearchgate.net In the context of cancer, the downregulation of PDK4 has been associated with the inhibition of tumor progression. For instance, in gastric cancer, downregulation of PDK4 has been shown to inhibit cell invasion and migration and induce G0/G1 cell-cycle arrest. mdpi.com While direct evidence linking this compound to PDK4 downregulation is not yet established, the modulation of such metabolic pathways is a known mechanism for other anticancer compounds. nih.gov

Induction of Cell Cycle Arrest and Apoptosis

The induction of cell cycle arrest and apoptosis (programmed cell death) is a hallmark of many anticancer therapies. rsc.orgjmb.or.kr Research on various natural compounds has demonstrated their ability to halt the proliferation of cancer cells at different phases of the cell cycle and trigger their death. For example, some compounds can induce G1 phase arrest, preventing the cell from entering the DNA synthesis phase. jmb.or.krjmb.or.kr This is often accompanied by the upregulation of tumor suppressor proteins like p53 and p21. jmb.or.kr Apoptosis can be initiated through various signaling cascades, including those involving the Bcl-2 family of proteins and the activation of caspases. jmb.or.kr While the specific effects of this compound on cell cycle and apoptosis are not detailed in the provided search results, these are common mechanisms of action for xanthone (B1684191) derivatives and other natural product-based anticancer agents.

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. nih.govsartorius.com Therefore, compounds that can inhibit these processes are of great interest in cancer research. The inhibition of cell migration and invasion can be achieved through various mechanisms, including the disruption of the cellular machinery required for cell movement and the downregulation of signaling pathways that promote metastasis. nih.govresearchgate.net For example, the downregulation of PDK4 in gastric cancer cells has been shown to significantly inhibit their invasion and migration. mdpi.com Furthermore, the inhibition of certain signaling pathways, such as the Wnt pathway, can also suppress cancer cell migration and invasion. nih.gov Although direct studies on this compound's effect on cell migration and invasion are limited, the modulation of pathways like PDK4 by related compounds suggests a potential mechanism.

Antimicrobial Efficacy and Underlying Mechanisms

This compound, a tetrahydroxanthone dimer isolated from endophytic fungi, has been the subject of research exploring its antimicrobial capabilities. As a derivative of the well-studied Phomoxanthone A, its bioactivity is of significant scientific interest.

Antibacterial Activity (e.g., against Staphylococcus aureus, Bacillus subtilis, Xanthomonas oryzae, Mycobacterium tuberculosis)

Research has indicated that this compound possesses antibacterial properties. A study involving 12-O-deacetylphomoxanthone A demonstrated moderate antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus when tested at a concentration of 30 μ g/disk . researchgate.net However, the same study found it to be inactive against the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net

While direct data on this compound's efficacy against Bacillus subtilis is limited in the reviewed literature, related compounds from the same chemical family have shown notable effects. For instance, Dicerandrol A, another compound often isolated from the same fungal sources, exhibits strong activity against B. subtilis. nih.govresearchgate.net

The closely related compound, Deacetylphomoxanthone B, has shown significant antibacterial effects against Xanthomonas oryzae, a pathogen that causes bacterial blight in rice. nih.govresearchgate.netnih.gov Studies have reported that Deacetylphomoxanthone B had a higher antibacterial effect against X. oryzae KACC 10331 than the positive control, 2,4-diacetyphloroglucinol, with a minimum inhibitory concentration (MIC) of 4 μg/mL. nih.govfrontiersin.org

Furthermore, the parent compound, Phomoxanthone A, has exhibited potent inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.comnih.gov This suggests a potential area of investigation for this compound.

Table 1: Antibacterial Activity of this compound and Related Compounds

Compound Bacterium Activity Source(s)
12-O-deacetylphomoxanthone A Staphylococcus aureus Moderate activity at 30 μg/disk researchgate.net
12-O-deacetylphomoxanthone A Pseudomonas aeruginosa Inactive researchgate.net
Deacetylphomoxanthone B Xanthomonas oryzae KACC 10331 MIC: 4 μg/mL frontiersin.org
Phomoxanthone A Mycobacterium tuberculosis H37Ra Strong inhibitory activity mdpi.comnih.gov

Antifungal Activity (e.g., against Candida albicans)

Specific studies detailing the antifungal activity of this compound against Candida albicans are not prominent in the available research. However, the broader family of xanthone dimers isolated from endophytic fungi is known for antifungal properties. mdpi.com For example, Dicerandrol A, a co-isolated metabolite, has demonstrated antimicrobial activity against the yeast Candida albicans. nih.govresearchgate.netjmb.or.krresearchgate.net This indicates that the core chemical structure shared by these compounds may be a promising scaffold for developing antifungal agents.

Antimalarial Activity (e.g., against Plasmodium falciparum)

The fight against malaria, caused by the protozoan parasite Plasmodium falciparum, is an area where natural products are of great interest. plos.orgmdpi.comjidc.org While direct testing of this compound is not widely reported, its parent compounds, Phomoxanthone A and Phomoxanthone B, have shown significant inhibitory activity against P. falciparum. nih.gov These compounds were isolated from the endophytic fungus Phomopsis sp. BCC 1323. nih.gov The potent antimalarial activity of these related xanthones suggests that this compound could also possess similar properties worth investigating.

Other Antiprotozoal Activities (e.g., against Leishmania amazonensis, Trypanosoma species)

Beyond malaria, other protozoal diseases like leishmaniasis and trypanosomiasis pose significant health challenges. nih.gov Research into the parent compound, Phomoxanthone A, has revealed notable activity against these parasites. Phomoxanthone A was found to effectively inhibit the promastigote forms of Leishmania amazonensis and the epimastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

Table 2: Antiprotozoal Activity of the Related Compound Phomoxanthone A

Compound Protozoan Activity (IC₅₀) Source(s)
Phomoxanthone A Leishmania amazonensis (promastigotes) 16.38 ± 1.079 µg/mL nih.gov
Phomoxanthone A Trypanosoma cruzi (epimastigotes) 28.61 ± 1.071 µg/mL nih.gov

Anti-inflammatory Effects and Immunomodulatory Potential

Chronic inflammation is a key factor in numerous diseases, and compounds that can modulate the immune response are valuable therapeutic candidates.

Inhibition of Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7 cells)

The inhibition of nitric oxide (NO) in activated macrophages is a common indicator of anti-inflammatory activity. nih.govnih.gov While there is no direct evidence of this compound inhibiting NO production in RAW 264.7 macrophage cells, studies on closely related compounds provide some insight. Deacetylphomoxanthone B has been associated with the inhibition of NO release in TLR4-activated RAW 264.7 macrophages. researchgate.net

Conversely, the parent compound, Phomoxanthone A, has been identified as a potent activator of murine T lymphocytes, NK cells, and macrophages. hhu.de This suggests a complex immunomodulatory role for this class of compounds, which may involve both stimulating and inhibiting immune pathways depending on the specific derivative and context. hhu.de This dual activity highlights the potential for these compounds to act as nuanced regulators of the immune system.

Modulation of Pro-inflammatory Cytokine Expression

This compound, a dimeric tetrahydroxanthone, has been identified as possessing anti-inflammatory properties. Its activity has been primarily evaluated through its ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. mdpi.comnih.govnih.govmdpi.com

In a study investigating xanthone dimers from the ascidian-derived fungus Diaporthe sp. SYSU-MS4722, 12-deacetylphomoxanthone A was shown to inhibit nitric oxide production in LPS-induced RAW 264.7 macrophages. mdpi.comnih.govnih.govmdpi.com This inhibitory effect indicates a potential role in mitigating inflammatory responses. The potency of this inhibition is summarized in the data table below.

CompoundCell LineAssayIC₅₀ (µM)Source(s)
12-deacetylphomoxanthone ARAW 264.7NO Production Inhibition6.3 mdpi.comnih.govmdpi.com
Indomethacin (Control)RAW 264.7NO Production Inhibition35.8 nih.gov

While the inhibition of nitric oxide production is a significant finding, detailed research specifically elucidating the effect of this compound on the expression of other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) or interleukins (e.g., IL-6), is not extensively available in the current scientific literature. The suppression of NO often correlates with the downregulation of inducible nitric oxide synthase (iNOS), suggesting that the mechanism of action may involve the modulation of transcription factors like NF-κB, which regulate the expression of numerous pro-inflammatory genes. researchgate.net However, direct evidence and detailed mechanistic studies for this compound in this specific area are yet to be published.

Investigation of Specific Molecular Targets and Protein Interactions

The precise molecular targets and specific protein interactions of this compound remain an area that requires further investigation. As of now, dedicated studies to identify the direct binding partners or to elucidate the compound's interaction with specific proteins through methods like molecular docking or affinity-based pull-down assays have not been reported in the available scientific literature.

While research on related compounds, such as Phomoxanthone A, has explored potential interactions with targets like protein tyrosine phosphatases, these findings cannot be directly extrapolated to this compound without specific experimental validation. The identification of precise molecular targets is a critical step in understanding the complete mechanism of action of a bioactive compound and would be a valuable direction for future research on this compound.

Chemical Synthesis and Structural Modification Studies of Deacetylphomoxanthone a

Total Synthesis Strategies for Deacetylphomoxanthone A and Related Dimeric Xanthones

While a complete total synthesis of this compound has not yet been reported, research into the synthesis of related dimeric xanthones and the elucidation of the biosynthetic pathway of its precursor, phomoxanthone A, provide a roadmap for potential synthetic strategies. rsc.orgacs.org The primary challenges in the total synthesis lie in the stereocontrolled construction of the two tetrahydroxanthone monomers and their subsequent asymmetric dimerization.

Approaches to Asymmetric Xanthone (B1684191) Dimer Construction

The formation of the biaryl bond connecting the two xanthone units is a pivotal step in the synthesis of dimeric xanthones. The biosynthesis of phomoxanthone A involves a regioselective oxidative para-para coupling of the monomer, penexanthone B, catalyzed by a cytochrome P450 enzyme, PhoO. acs.org This enzymatic catalysis provides a blueprint for a biomimetic synthetic approach, potentially utilizing oxidative coupling reagents to mimic the natural process.

Synthetic efforts toward other dimeric xanthones, such as griffipavixanthone, have successfully employed chiral phosphoric acid-catalyzed cycloadditions of p-quinone methide monomers. This method has demonstrated excellent diastereo- and enantioselectivity, offering a promising strategy for controlling the stereochemistry of the dimeric linkage. nih.gov Another approach involves multicomponent reactions, which can rapidly assemble the dimeric xanthone core from simpler starting materials. mdpi.com For instance, a one-pot tandem procedure involving a [4+1]-[4+2] cycloaddition has been developed to afford dimeric xanthones. mdpi.com

Stereoselective Synthesis of the Tetrahydroxanthone Core

The construction of the chiral tetrahydroxanthone core is another significant synthetic hurdle. Various methods have been developed for the synthesis of this key structural motif. These include:

Palladium-catalyzed C-O bond formation: This method has been used to construct the tetrahydroxanthone nucleus in the synthesis of a glycosylated tetrahydroxanthone related to kigamicin A. scienceopen.com

[4+2] Cycloaddition reactions: Enantioselective methods using copper bisoxazoline catalysis have been developed for the synthesis of tetrahydroxanthones via formal [4+2] cycloadditions, allowing for the simultaneous setting of two stereocenters. nih.gov

Acid-catalyzed cyclization: This strategy has been employed in the total synthesis of kibdelone C, another complex tetrahydroxanthone-containing natural product. acs.org

These established methods for the stereoselective synthesis of the tetrahydroxanthone core, combined with the strategies for asymmetric dimerization, lay a solid foundation for the future total synthesis of this compound.

Semisynthetic Derivatization from Natural Precursors

This compound has been successfully obtained through the semisynthesis from its naturally more abundant precursor, phomoxanthone A. hhu.de The isolation of phomoxanthone A from the endophytic fungus Phomopsis longicolla provides a readily available starting material. hhu.de The semisynthetic conversion involves the hydrolysis of the acetyl groups of phomoxanthone A.

This has been achieved through both acidic and alkaline hydrolysis conditions. hhu.de For example, acidic hydrolysis using sulfuric acid can effectively remove the acetyl groups to yield this compound. hhu.de This semisynthetic route is crucial for obtaining sufficient quantities of this compound for detailed biological studies and for the preparation of further analogs.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding which parts of a molecule are responsible for its biological effects and for designing more potent and selective analogs. kisti.re.kr For this compound and its related compounds, SAR studies have focused on the impact of the acetylation status and modifications to the xanthone ring system and its side chains.

Impact of Acetylation Status on Biological Activity

The acetylation of the hydroxyl groups on the xanthone core has been shown to be a critical determinant of biological activity. hhu.de Studies comparing the cytotoxic effects of phomoxanthone A and its deacetylated analog, this compound, have revealed a significant difference in their potency.

Phomoxanthone A, the acetylated precursor, exhibits potent pro-apoptotic activity against a range of human cancer cell lines. hhu.de In contrast, this compound shows significantly reduced or no activity against the same cell lines. researchgate.net For example, in a study against L5178Y mouse lymphoma cells, this compound was found to be inactive. wiley.com This loss of activity upon deacetylation suggests that the acetyl groups are crucial for the compound's biological function. It is hypothesized that the increased lipophilicity of the acetylated form may facilitate better cell membrane penetration, or that the acetyl groups themselves are part of the essential pharmacophore that interacts with the biological target. wiley.com

Table 1: Comparative Cytotoxicity of Phomoxanthone A and this compound

CompoundCell LineIC50 (µg/mL)
Phomoxanthone AKB1.1
BC-11.2
NCI-H1871.1
This compoundKB>20
BC-1>20
NCI-H187>50

Data sourced from Phomoxanthones A and B, Novel Xanthone Dimers from the Endophytic Fungus Phomopsis Species. researchgate.net

Modifications of Xanthone Ring System and Side Chains

Beyond the acetylation status, other modifications to the xanthone ring system and its side chains have been explored to understand their impact on biological activity. The general structure of xanthones is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. wiley.com

Studies on various xanthone derivatives have shown that the type and position of substituents on the aromatic rings can dramatically alter their biological profiles, including their anticancer activities. wiley.com For dimeric xanthones, the location of the biaryl axis is also an important structural element for biological activity. hhu.de

In the context of phomoxanthone analogs, it has been noted that even small chemical changes can modulate or drastically modify their biological activities. mdpi.com For example, the presence of prenyl groups or the specific pattern of hydroxylation on the xanthone core can influence the interaction with biological targets. hhu.de While specific SAR studies on a wide range of this compound analogs are still limited, the existing data on related xanthone dimers underscore the importance of systematic modifications to the xanthone scaffold and its peripheral functional groups to optimize biological activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural and physicochemical properties of compounds with their biological activities. thieme-connect.comwikipedia.org These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and lead optimization efforts. thieme-connect.comwikipedia.orgresearchgate.net A typical QSAR model takes the form:

Activity = f (physicochemical properties and/or structural properties) + error thieme-connect.comwikipedia.org

While specific QSAR models for this compound have not been extensively reported in the literature, preliminary structure-activity relationship (SAR) studies on the broader phomoxanthone family provide a foundation for future modeling. These studies have identified key structural features that are critical for the biological activity of these dimeric tetrahydroxanthones.

Key findings that would inform a QSAR model for this compound and its analogs include:

Biaryl Axis Location: The position of the linkage between the two monomeric units significantly influences biological potency. Comparative studies between different naturally occurring isomers, such as phomoxanthone A (a 4,4'-dimer) and the dicerandrols (2,2'-dimers), show variations in activity, suggesting this is a critical parameter for any QSAR study. uni-duesseldorf.de

Acetylation State: The presence and position of acetyl groups are crucial modulators of activity. uni-duesseldorf.de The very existence and distinct biological profile of this compound, which lacks an acetyl group compared to Phomoxanthone A, underscores the importance of this functional group. For instance, 12-O-deacetylphomoxanthone A has been shown to inhibit ovarian tumor growth by downregulating PDK4. mdpi.com This suggests that the electronic and steric properties conferred by the acetyl group at this position are significant for target interaction.

Substitution Patterns: Other substitutions on the xanthone scaffold also contribute to the activity profile. The activities of various phomoxanthone analogs with different hydroxylation and methylation patterns vary, indicating that these positions could be explored for modification to enhance potency or selectivity.

A future QSAR model for this compound would likely involve calculating a range of molecular descriptors for a series of its analogs. These descriptors could include steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and lipophilic (e.g., logP) parameters. By correlating these descriptors with measured biological activities (e.g., IC50 values against cancer cell lines), a predictive model could be developed to guide the synthesis of more potent and selective derivatives. For example, a QSAR study on other xanthone derivatives against Mycobacterium tuberculosis successfully used parameters like the charge on specific carbon atoms (qC1, qC4, qC9) to build a predictive model. nih.gov

Development of Novel Analogs with Enhanced Biological Potency and Selectivity

The development of novel analogs of this compound is primarily guided by structure-activity relationship (SAR) studies of naturally occurring and semi-synthetic phomoxanthones. The goal is to identify modifications that enhance biological potency and selectivity against specific therapeutic targets, such as cancer cells.

Preliminary SAR studies have highlighted that both the dimeric nature of the phomoxanthone scaffold and the substitution patterns, particularly acetylation, are critical for cytotoxicity. uni-duesseldorf.de The hydrolysis of the parent compound, Phomoxanthone A, results in a complete loss of activity, emphasizing the importance of the dimeric structure.

A comparison of the cytotoxic activities of this compound and its close structural relatives provides insights into the SAR of this compound class. These naturally occurring analogs represent modifications at the acetyl positions and the biaryl linkage. For example, Deacetylphomoxanthone B and Deacetylphomoxanthone C are other known deacetylated forms. semanticscholar.org The Dicerandrols are constitutional isomers of phomoxanthones, differing in the point of connection between the two xanthone monomers. semanticscholar.org

Studies have evaluated the cytotoxic activity of these various analogs against a range of human cancer cell lines. For instance, Dicerandrol A, Dicerandrol B, and Deacetylphomoxanthone B have demonstrated significant cytotoxic effects. semanticscholar.org Notably, 12-O-deacetylphomoxanthone A has been found to inhibit ovarian tumor growth and metastasis. mdpi.com Furthermore, this compound has also been noted for its anti-inflammatory properties, suppressing nitric oxide (NO) generation. nih.gov

The table below summarizes the reported cytotoxic activities of several phomoxanthone analogs, illustrating the influence of structural variations on potency.

CompoundCell LineIC50 (µM)Reference
Dicerandrol A MDA-MB-435 (Breast Cancer)3.03 semanticscholar.org
HCT-116 (Colon Cancer)2.64 semanticscholar.org
Calu-3 (Lung Cancer)1.76 semanticscholar.org
Huh7 (Liver Cancer)4.19 semanticscholar.org
Dicerandrol B MDA-MB-435 (Breast Cancer)< 10 semanticscholar.org
HCT-116 (Colon Cancer)< 10 semanticscholar.org
Calu-3 (Lung Cancer)< 10 semanticscholar.org
Deacetylphomoxanthone B HCT-116 (Colon Cancer)Selective Activity semanticscholar.org
Calu-3 (Lung Cancer)Selective Activity semanticscholar.org
Phomoxanthone A BC-1 (Breast Cancer)0.51 mdpi.com
Phomoxanthone B BC-1 (Breast Cancer)1.70 mdpi.com
12-O-deacetylphomoxanthone A Ovarian Cancer CellsInhibits growth and metastasis mdpi.com

These findings indicate that the deacetylation at position 12 does not eliminate cytotoxic potential but rather modulates the activity and potentially the mechanism of action, as seen with the downregulation of PDK4. mdpi.com The selective activity of Deacetylphomoxanthone B against colon and lung cancer cell lines suggests that modifications to the core structure can also influence tumor cell selectivity. semanticscholar.org

Future synthetic efforts will likely focus on creating libraries of analogs with systematic variations. Key areas for structural modification include:

Alkylation or Acylation of Hydroxyl Groups: To probe the effects of steric bulk and electronics at these positions.

Modification of the Dimer Linkage: Exploring other linkage positions or introducing different types of spacers between the monomer units.

Synthesis of Hybrid Dimers: Creating unnatural combinations of different xanthone monomers to explore new chemical space.

These efforts, combined with robust biological screening and further SAR analysis, aim to develop novel this compound analogs with superior potency and selectivity for potential therapeutic applications.

Methodological Approaches in Deacetylphomoxanthone a Research

In Vitro Cellular Assays for Efficacy Evaluation (excluding clinical trial data)

The biological efficacy of Deacetylphomoxanthone A and related xanthone (B1684191) compounds has been primarily evaluated through a variety of in vitro cellular assays. These laboratory-based tests are crucial for determining the potential of these compounds by assessing their effects on specific cell lines, including cancer cells and microbes.

A key method used in these evaluations is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. nih.govnih.gov This colorimetric assay determines the metabolic activity of cells, providing an indication of cytotoxicity. nih.gov For instance, this compound, along with its analogs phomolactonexanthone A and B, and deacetylphomoxanthone C, were found to have weak or no cytotoxic activities against several tested cancer cell lines. nih.gov In contrast, the related compound Deacetylphomoxanthone B demonstrated notable selective cytotoxic activities against HCT-116 (human colon) and Calu-3 (human lung) cancer cell lines, while showing no cytotoxic effect on an immortalized human breast epithelial cell line. nih.gov

Another significant area of in vitro evaluation is the assessment of anti-inflammatory activity. In these studies, researchers often use lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells to screen for compounds that can inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com this compound, isolated from the ascidian-derived fungus Diaporthe sp., demonstrated anti-inflammatory activity by suppressing NO generation in this assay, with an IC50 value ranging from 6.3 to 8.0 µM. mdpi.com

For evaluating antibacterial and antifungal properties, researchers employ methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov While specific MIC values for this compound are not detailed in the provided results, the general approach for related xanthones involves testing them against a panel of pathogenic bacteria and fungi. nih.govnih.gov For example, Deacetylphomoxanthone B has been noted for its moderate antibacterial activity. frontiersin.org The evaluation of antifungal activity often involves testing against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov

Advanced Spectroscopic Techniques for Structural Characterization

The precise chemical structure of this compound and its analogs is determined using a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. nih.gov One-dimensional (1D) NMR experiments, such as ¹H NMR (proton) and ¹³C NMR (carbon-13), reveal the chemical environment of individual atoms within the molecule. nih.govtcmjc.com Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms, piecing together the carbon skeleton and the placement of substituents. kit.edu For instance, the structures of new phomoxanthone dimers are carefully elucidated through detailed analysis of their ¹H and ¹³C NMR data. nih.govmdpi.com

Mass Spectrometry (MS) is another critical tool, used to determine the molecular weight and elemental formula of the compound. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. mdpi.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.gov The IR spectrum shows absorption bands corresponding to the vibrational frequencies of different chemical bonds, such as hydroxyl (O-H) and carbonyl (C=O) groups, which are characteristic features of the xanthone scaffold. mdpi.com

Collectively, these spectroscopic methods provide the necessary data for the unambiguous structural assignment of complex natural products like this compound.

Omics Technologies in Biosynthesis and Mechanism Elucidation (e.g., genomics, transcriptomics, metabolomics)

Omics technologies are powerful tools for understanding the complex biological processes behind the production (biosynthesis) and mechanism of action of natural products like this compound. frontiersin.orgmdpi.com These approaches allow for a large-scale view of genes (genomics), gene expression (transcriptomics), and metabolites (metabolomics). nih.govnih.gov

In fungi, the genes responsible for producing a secondary metabolite are often located together in a biosynthetic gene cluster (BGC). nih.gov Genomics, combined with bioinformatics tools like antiSMASH and FunBGCeX, enables the identification of these BGCs in the DNA of the producing organism, such as a Phomopsis species. nih.gov By analyzing the genes within the cluster, researchers can predict the enzymatic steps involved in building the this compound molecule. For example, these clusters typically contain key enzyme genes, such as those for polyketide synthases (PKS), which are fundamental to xanthone biosynthesis.

Transcriptomics, which studies the complete set of RNA transcripts, can reveal which genes in the BGC are activated under conditions that favor the production of this compound. nih.gov This helps to confirm the function of the genes within the identified cluster. nih.gov Metabolomics, the study of the complete set of small-molecule metabolites, complements this by directly detecting the presence of this compound and its precursors or derivatives, providing a snapshot of the organism's metabolic state. nih.gov

The integration of multiple omics datasets (multi-omics) offers a comprehensive approach to unraveling biosynthetic pathways. frontiersin.orgmdpi.com By correlating gene expression data with metabolite profiles, scientists can build a more complete picture of how an organism synthesizes complex compounds like this compound. nih.gov This knowledge is not only fundamental to understanding the biology of the producing fungus but also provides a roadmap for potentially engineering the pathway to increase production or create novel derivatives.

Computational Chemistry and Molecular Docking Studies for Target Identification

Computational chemistry and molecular docking are powerful in silico methods used to predict and analyze the interactions between a small molecule, like this compound, and its potential biological targets, which are typically proteins. These approaches are instrumental in the early stages of drug discovery for identifying potential mechanisms of action.

Molecular docking simulates the binding of a ligand (this compound) to the active site of a target protein. This process involves predicting the preferred orientation of the ligand within the binding pocket and estimating the strength of the interaction, often expressed as a binding energy or score. By virtually screening this compound against a library of known protein structures, researchers can generate hypotheses about which proteins it is most likely to inhibit or modulate.

This computational approach is a form of reverse virtual screening, where a compound with known biological activity is docked against numerous potential targets to identify the most probable ones. The results of these docking studies can guide further experimental work. For example, if docking simulations predict a strong interaction between this compound and a particular enzyme involved in inflammation, this hypothesis can then be tested directly in the laboratory using in vitro enzyme inhibition assays.

While specific molecular docking studies for this compound were not found in the search results, this methodology is widely applied to the broader class of xanthones to understand their anticancer and antibacterial activities. Computational tools like AutoDock, Glide, and those available in software suites from OpenEye and Chemical Computing Group are commonly used for these predictions. These studies help to rationalize the structure-activity relationships observed in experimental assays and guide the design of more potent and selective analogs.

Compound Index

Future Research Directions and Translational Perspectives Excluding Clinical Human Trial Data

Exploration of Undiscovered Natural Sources and Cultivation Optimization

Deacetylphomoxanthone A is a derivative of Phomoxanthone A, which was first isolated from the endophytic fungus Phomopsis sp. BCC 1323. nih.gov The Phomopsis genus, often found as endophytes within various plants, is a rich source of phomoxanthones and related dimeric xanthones. mdpi.comuni-duesseldorf.de For instance, other phomoxanthones have been isolated from Phomopsis species residing in mangrove plants. mdpi.com The discovery of related structures like phomoxanthone A in other fungal genera, such as Paecilomyces sp., suggests that a broader range of endophytic fungi could harbor the biosynthetic machinery for producing these compounds. nih.gov Future research should prioritize the systematic screening of diverse endophytic and marine-derived fungi from unique ecological niches to identify new, potentially more prolific producers of this compound or its precursors.

To ensure a sustainable supply for extensive preclinical research, optimizing the production of this compound is essential. Standard fungal cultivation often involves solid-substrate fermentation on media like rice. nih.gov However, the yield of secondary metabolites is highly dependent on culture conditions. Future studies should employ systematic optimization strategies, such as the One Strain Many Compounds (OSMAC) approach, which involves varying physicochemical parameters like culture media composition (e.g., carbon and nitrogen sources), pH, temperature, and aeration. uni-duesseldorf.deinformaticsjournals.co.inresearchgate.net Investigating the influence of chemical elicitors or co-cultivation with other microorganisms could also unlock or enhance the production of these valuable compounds. uni-duesseldorf.de Response Surface Methodology (RSM) could be a valuable statistical tool to efficiently optimize these multiple variables for maximal yield. nih.gov

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of complex fungal natural products like this compound is a multi-step process governed by a series of specific enzymes. While the general biosynthetic pathway for xanthones is understood to proceed via the polyketide pathway, the specific enzymes and intermediates leading to phomoxanthones remain largely uncharacterized. kit.edu The biosynthesis is presumed to start from acetyl-CoA and malonyl-CoA, which are assembled by a polyketide synthase (PKS) to form a polyketide backbone. This backbone then undergoes a series of modifications, including cyclization and aromatization, to form the core xanthone (B1684191) monomer.

The dimerization of these monomers is a critical step in the formation of phomoxanthones. This process is likely catalyzed by oxidative enzymes, such as laccases or cytochrome P450 monooxygenases, which generate reactive intermediates that subsequently dimerize. researchgate.net A key focus for future research is the identification and characterization of the biosynthetic gene cluster (BGC) responsible for phomoxanthone production in Phomopsis sp.. nih.gov By using genome sequencing and bioinformatic analysis, researchers can pinpoint the PKS, tailoring enzymes (e.g., acetyltransferases, methyltransferases, oxidases), and dimerization enzymes involved. Elucidating this pathway will not only provide fundamental scientific insights but also open avenues for biosynthetic engineering to produce novel analogs or increase the yield of this compound.

Further Refinement of Structure-Activity Relationships and Analog Design

Preliminary studies on phomoxanthones have revealed their potent biological activities. Phomoxanthone A, the direct precursor of this compound, exhibits significant cytotoxic effects against various human cancer cell lines, as well as antimalarial and antitubercular properties. nih.govmdpi.com Structure-activity relationship (SAR) studies on Phomoxanthone A and its derivatives have indicated that the position of the biaryl linkage and the presence of acetyl substituents are crucial for its anticancer activity. nih.gov

Future research should focus on a more detailed exploration of the SAR for this compound. This involves the semi-synthesis or total synthesis of a library of analogs with systematic modifications to its structure. Key areas for modification include:

Biaryl Linkage: Synthesizing isomers with different linkage points between the two xanthone units to understand its impact on biological activity. acs.org

Side Chains: Modifying the substituents on the xanthone core to improve properties like solubility and cell permeability.

These analogs would then be screened against a panel of cancer cell lines and microbial pathogens to build a comprehensive SAR model. This knowledge is indispensable for the rational design of more potent and selective therapeutic agents derived from the this compound scaffold. sophion.com

Investigation of Synergistic Effects with Established Therapeutic Agents (in preclinical models)

A significant challenge in cancer therapy is the development of drug resistance. Combining therapeutic agents with different mechanisms of action is a proven strategy to enhance efficacy and overcome resistance. mdpi.comnih.gov Phomoxanthone A has demonstrated the ability to exert potent anticancer effects in cisplatin-resistant cell lines, suggesting it may bypass common resistance mechanisms. nih.gov This makes this compound an excellent candidate for investigation in combination therapies.

Future preclinical studies should evaluate the synergistic potential of this compound with established chemotherapeutic drugs (e.g., paclitaxel, doxorubicin, cisplatin) and targeted therapies. frontiersin.orgfrontiersin.org Using various cancer cell lines, researchers can employ methods like the combination index (CI) to determine if the combined effect is synergistic, additive, or antagonistic. Promising synergistic combinations identified in vitro should then be validated in animal models of cancer to assess their enhanced efficacy and potential to reduce toxicity by allowing for lower doses of each agent. nih.gov Such studies are critical for positioning this compound within existing treatment paradigms.

Potential as a Preclinical Lead Compound for Diverse Therapeutic Applications

A lead compound is a chemical entity showing therapeutic promise that serves as the starting point for the development of a new drug. wikipedia.orgpearsonhighered.com this compound, and its parent compound Phomoxanthone A, possess many characteristics of a strong lead compound. The documented biological activities of the phomoxanthone class are both potent and diverse.

Anticancer Potential: Phomoxanthone A has shown strong cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low micromolar to nanomolar range. mdpi.comacs.org Notably, its effectiveness against drug-resistant cancer cells highlights its potential to address clinical challenges in oncology. nih.gov Molecular docking studies suggest that phomoxanthones can interact with multiple targets, including protein tyrosine phosphatases like SHP1, which are involved in cancer cell proliferation. acs.org

Antimicrobial and Antiparasitic Activity: Beyond cancer, phomoxanthones have demonstrated significant activity against the pathogens responsible for tuberculosis (Mycobacterium tuberculosis) and malaria (Plasmodium falciparum). nih.govmdpi.com Phomoxanthone A has also shown activity against Leishmania amazonensis. nih.gov This broad spectrum of activity suggests that this compound could serve as a lead for developing treatments for multiple infectious diseases.

The potent and varied biological profile of the phomoxanthone scaffold firmly establishes this compound as a valuable lead compound. Further preclinical development, including detailed mechanism of action studies, pharmacology, and toxicology assessments, is warranted to fully explore its therapeutic potential across these different disease areas.

Q & A

Q. What are the primary fungal sources for isolating Deacetylphomoxanthone A, and what methodological approaches are used for its extraction?

this compound is predominantly isolated from endophytic fungi of the genus Phomopsis, such as Phomopsis asparagi and Phomopsis sp., found in mangrove ecosystems. Extraction involves fermentation of fungal cultures followed by chromatographic techniques (e.g., silica gel column chromatography, HPLC) to purify the compound. Co-culture strategies with other fungal strains (e.g., Phomopsis asparagi DHS-48 and Phomopsis sp. DHS-11) enhance yield by stimulating secondary metabolite production .

Q. How is the dimeric xanthone structure of this compound elucidated, and what spectroscopic methods are critical for confirmation?

Structural elucidation relies on a combination of high-resolution mass spectrometry (HRESIMS) and NMR spectroscopy. HRESIMS determines the molecular formula (e.g., C₃₄H₃₃O₁₄ for Deacetylphomoxanthone C, a related compound), while ¹H and ¹³C NMR data identify functional groups such as acetylated hydroxyls (δC 169.9), ketones (δC 188.1), and aromatic systems. Symmetry in dimeric structures is confirmed by reduced carbon signals in ¹³C NMR spectra .

Q. What preliminary bioactivities have been reported for this compound, and what assay systems validate these findings?

this compound exhibits antimicrobial activity against drug-resistant bacterial strains, validated via disk diffusion and broth microdilution assays. Chemometric analyses, including principal component analysis (PCA), highlight Phomopsis species as prolific sources of bioactive xanthones, with structural features (e.g., dimeric configuration) correlating with potency .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound analogs, and how can regioselective modifications improve bioactivity?

Synthetic challenges include stereochemical control during dimer formation and stability of enol ether linkages. Regioselective acetylation or oxidation, guided by computational docking studies, can enhance target specificity. For example, modifying the C-5/C-6 side chain (δH 5.58, H-5) improves membrane permeability in bacterial models .

Q. How do researchers resolve contradictions in NMR data interpretation for this compound derivatives, particularly in distinguishing homodimers vs. heterodimers?

Contradictions arise from overlapping signals in crowded NMR regions (e.g., δH 2.27–2.41 for methylene protons). Strategies include:

  • 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations.
  • X-ray crystallography to confirm absolute configuration in crystalline derivatives.
  • Comparative analysis with known phomoxanthones (e.g., Phomoxanthone B) to identify signature shifts .

Q. What metabolomics approaches are employed to study the biosynthetic pathways of this compound in fungal co-cultures?

Metabolomics-guided workflows combine LC-MS/MS-based profiling with isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation. Genome mining of Phomopsis spp. identifies polyketide synthase (PKS) gene clusters responsible for xanthone dimerization, validated via gene knockout and heterologous expression in Aspergillus hosts .

Q. How do structural variations between this compound and its analogs (e.g., Deacetylphomoxanthone C) influence their mechanism of action in anticancer assays?

Deacetylphomoxanthone C’s additional acetyl group at C-5 enhances apoptosis-inducing activity in leukemia cell lines (e.g., HL-60), as shown by flow cytometry and caspase-3 activation assays. Structure-activity relationship (SAR) studies reveal that dimeric xanthones with free hydroxyls at C-4 and C-8 exhibit stronger topoisomerase II inhibition .

Methodological Guidelines

  • Data Interpretation : Cross-validate spectroscopic findings with literature data from authoritative journals (e.g., Marine Drugs, Journal of Natural Products) to avoid misassignment .
  • Experimental Design : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and triplicate sampling to ensure reproducibility in bioactivity studies .
  • Statistical Rigor : Apply ANOVA or Student’s t-tests to assess significance in antimicrobial assays, with p < 0.05 as the threshold .

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